CP-94707

説明

Contextualization of CP-94707 within Biochemical and Pharmacological Research

Within the realms of biochemical and pharmacological research, this compound is primarily studied as a nonnucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 pnas.orgnih.govmdpi.com. Biochemical investigations have explored its impact on the catalytic activities of HIV-1 RT, including both the initiation and elongation phases of reverse transcription pnas.orgnih.govresearchgate.net. Pharmacological research focuses on its inhibitory potency against different forms of the enzyme, including the wild-type and various drug-resistant mutant strains pnas.orgnih.gov.

Rationale for Academic Investigation into this compound's Biological Activities

The persistent challenge of drug resistance in HIV treatment necessitates the discovery and study of new inhibitors with distinct mechanisms of action or the ability to target novel binding sites researchgate.nettemple.edu. This compound's biological activities are of significant academic interest due to its demonstrated effectiveness against HIV-1 RT mutants that exhibit resistance to established NNRTIs such as nevirapine (B1678648), efavirenz, and delaviridine pnas.orgnih.gov. This activity against resistant strains provides a strong rationale for academic investigation aimed at elucidating the structural and mechanistic underpinnings of its inhibitory profile pnas.orgnih.gov. Understanding how this compound overcomes common resistance mutations can inform strategies for designing future antiviral compounds.

Overview of this compound's Emergence in Targeted Inhibitor Research

This compound emerged within the broader field of targeted inhibitor research focused on HIV-1 RT, a crucial enzyme in the viral life cycle pnas.orgnih.gov. Its identification and subsequent study, particularly the determination of its crystal structure in complex with HIV-1 RT, marked a notable point in the effort to develop inhibitors effective against drug-resistant variants pnas.orgnih.gov. The unique conformational changes it induces in the NNRTI binding pocket, resembling the unliganded enzyme structure, differentiate it from other NNRTIs and highlight its significance in the pursuit of targeted inhibitors capable of circumventing existing resistance mechanisms pnas.orgnih.gov.

Detailed Research Findings:

Research has provided detailed insights into the interaction of this compound with HIV-1 RT. The crystal structure of the complex revealed that this compound binds to the hydrophobic NNRTI pocket, inducing a conformation where tyrosine residues 181 and 188 are oriented away from the enzyme's active site, similar to the unliganded protein structure pnas.orgnih.gov. This contrasts with the binding of many other NNRTIs pnas.orgnih.gov.

Interactions between this compound and HIV-1 RT involve aromatic stacking interactions with Trp-229 and Tyr-188, as well as interactions with residues including Leu-100, Leu-234, Val-106, Tyr-318, and Pro-236 pnas.orgnih.govresearchgate.net. The binding of this compound also leads to a displacement of the "primer grip" region of the enzyme pnas.org.

Studies have quantified the inhibitory potency of this compound against different forms of HIV-1 RT. The following table summarizes some reported IC₅₀ values:

| Enzyme Form | Assay Type | IC₅₀ (µM) | Source |

| Wild-type HIV-1 RT | Initiation Assay | 4 | pnas.orgnih.gov |

| Wild-type HIV-1 RT | Elongation Assay | 4 | pnas.orgnih.gov |

| Y181I/Y188L Double Mutant | Initiation Assay | 4 | pnas.orgnih.gov |

| K103N Single Mutant | Initiation Assay | 10 | pnas.orgnih.gov |

These data indicate that this compound maintains inhibitory activity against key NNRTI-resistant mutants, albeit with slightly reduced potency against the K103N mutant compared to wild-type enzyme in the initiation assay pnas.orgnih.gov.

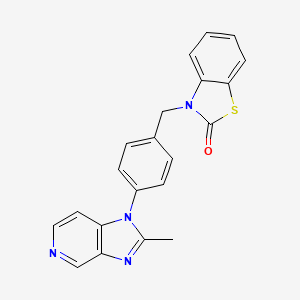

Structure

3D Structure

特性

CAS番号 |

343250-05-5 |

|---|---|

分子式 |

C21H16N4OS |

分子量 |

372.4 g/mol |

IUPAC名 |

3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]methyl]-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C21H16N4OS/c1-14-23-17-12-22-11-10-18(17)25(14)16-8-6-15(7-9-16)13-24-19-4-2-3-5-20(19)27-21(24)26/h2-12H,13H2,1H3 |

InChIキー |

WUOLYUKMMRCXGH-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |

正規SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |

外観 |

Solid powder |

他のCAS番号 |

343250-05-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(4-(2-methylimidazo(4,5-c)pyridin-1-yl)benzyl)-3H-benzothiazol-2-one CP 94,707 CP 94707 CP-94,707 CP-94707 CP94,707 CP94707 |

製品の起源 |

United States |

Molecular Target Identification and Ligand Macromolecule Interactions of Cp 94707

Elucidation of HIV-1 Reverse Transcriptase as a Primary Molecular Target of CP-94707

The primary molecular target of the chemical compound this compound is the viral enzyme Human Immunodeficiency Virus Type 1 reverse transcriptase (HIV-1 RT). nih.govnih.govresearchgate.net This enzyme is crucial for the replication cycle of HIV-1, as it is responsible for the conversion of the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.govmdpi.com this compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govplos.org Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide substrates at the polymerase active site, NNRTIs bind to an allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site. nih.govmdpi.com This binding induces conformational changes in the enzyme, thereby inhibiting its function noncompetitively. nih.govnih.gov The inhibitory action of this compound has been demonstrated through assays showing its ability to block tRNALys-3-primed DNA synthesis by wild-type HIV-1 RT. nih.gov

Crystallographic and Computational Analysis of this compound Binding to HIV-1 Reverse Transcriptase

Crystallographic and computational studies have provided detailed insights into the binding of this compound to HIV-1 reverse transcriptase, revealing a unique interaction mechanism compared to other NNRTIs. nih.gov The crystal structure of HIV-1 RT in complex with this compound has been determined to a resolution of 2.8 Å. nih.govresearchgate.netresearchgate.net

Characterization of the Nonnucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket Conformation

The binding of this compound to the NNRTI binding pocket of HIV-1 RT induces a distinct conformation that more closely resembles the unliganded, or apoenzyme, state rather than the conformation observed with other bound NNRTIs. nih.govresearchgate.net A striking feature of this complex is the orientation of key amino acid residues, Tyrosine-181 (Tyr-181) and Tyrosine-188 (Tyr-188). In most NNRTI-bound structures, these tyrosine residues point towards the enzyme's active site. nih.govnih.gov However, when this compound is bound, Tyr-181 and Tyr-188 rotate approximately 180° to point away from the active site. nih.govresearchgate.net This "closed" conformation of the binding pocket, unique among NNRTI complexes, significantly alters the shape and surface features available for inhibitor interaction. nih.govtemple.edu This unique binding conformation is thought to contribute to this compound's activity against certain drug-resistant mutant strains of HIV-1. nih.gov

Identification of Key Amino Acid Residues Governing this compound–Enzyme Interactions

The interaction between this compound and HIV-1 RT is stabilized by a series of non-covalent interactions with specific amino acid residues lining the NNRTI binding pocket. nih.govresearchgate.net These interactions are predominantly hydrophobic in nature.

Aromatic stacking interactions play a crucial role in the binding of this compound. One of the benzothiazolidinone rings of this compound engages in extensive stacking interactions with the side chain of Tryptophan-229 (Trp-229). nih.govresearchgate.net This interaction is particularly significant as Trp-229 is a highly conserved residue, and mutations at this position often lead to a decrease in the polymerase activity of the enzyme, making it less prone to developing resistance. nih.gov Additionally, the central ring of this compound forms an edge-on stack with the side chain of Tyrosine-188 (Tyr-188). nih.govresearchgate.net

Beyond aromatic stacking, several other non-covalent interactions contribute to the stability of the this compound-enzyme complex. nih.gov The central ring of the inhibitor interacts with Leucine-100 (Leu-100) and Leucine-234 (Leu-234). nih.govresearchgate.net The azabenzimidazole ring of this compound makes contacts with Valine-106 (Val-106), Tyrosine-318 (Tyr-318), and Proline-236 (Pro-236). nih.govresearchgate.net These multiple points of contact within the hydrophobic pocket collectively account for the binding affinity of this compound.

Interactive Table: Key Amino Acid Residues in this compound Binding

| Residue | Type of Interaction | Interacting Moiety of this compound |

|---|---|---|

| Tryptophan-229 | Aromatic Stacking | Benzothiazolidinone ring |

| Tyrosine-188 | Aromatic Stacking (edge-on) | Central ring |

| Leucine-100 | Non-covalent | Central ring |

| Leucine-234 | Non-covalent | Central ring |

| Valine-106 | Non-covalent | Azabenzimidazole ring |

| Tyrosine-318 | Non-covalent | Azabenzimidazole ring |

| Proline-236 | Non-covalent | Azabenzimidazole ring |

Comparative Analysis of this compound Binding with Other NNRTI Compounds (e.g., Nevirapine (B1678648), Efavirenz, Delaviridine)

The binding mode of this compound to HIV-1 RT is notably different from that of other NNRTIs such as Nevirapine, Efavirenz, and Delaviridine. nih.gov While all these compounds bind to the same allosteric pocket, this compound induces a unique conformation of the pocket, as previously described. nih.gov In complexes with Nevirapine, Efavirenz, and Delaviridine, the Tyr-181 and Tyr-188 residues are oriented towards the active site, creating a more "open" conformation of the binding pocket. nih.gov In contrast, the binding of this compound results in these residues pointing away from the active site, a conformation similar to the unliganded enzyme. nih.gov

This difference in the induced conformation of the binding pocket has significant implications for the activity of these inhibitors against drug-resistant mutants. nih.gov Mutations in residues like Tyr-181 and Tyr-188 can confer high-level resistance to Nevirapine, Efavirenz, and Delaviridine by disrupting their binding. nih.gov However, because this compound binds to a conformation where these residues are rotated out of the pocket, mutations at these positions are less likely to disrupt its binding, providing a structural basis for its activity against certain resistant strains. nih.gov Furthermore, this compound binds approximately 3.5 Å closer to the active site than other NNRTIs and only partially overlaps with the positions occupied by them. nih.govresearchgate.net

Interactive Table: Comparison of NNRTI Binding to HIV-1 RT

| Feature | This compound | Nevirapine | Efavirenz | Delaviridine |

|---|---|---|---|---|

| Binding Pocket Conformation | Resembles unliganded enzyme | "Open" conformation | "Open" conformation | "Open" conformation |

| Orientation of Tyr-181 & Tyr-188 | Point away from active site | Point toward active site | Point toward active site | Point toward active site |

| Activity against Y181/Y188 mutants | Retains activity | Reduced activity | Reduced activity | Reduced activity |

| Proximity to Active Site | Closer (~3.5 Å) | More distant | More distant | More distant |

Conformational Changes Induced by this compound Binding and Their Significance for Enzyme Dynamics

The binding of the non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound to the HIV-1 reverse transcriptase (RT) enzyme induces significant and unique conformational changes that are critical to its inhibitory function and its ability to act against drug-resistant variants. nih.gov Unlike other NNRTIs, the interaction of this compound with the NNRTI-binding pocket leads to a distinct reorientation of key amino acid residues, altering the shape and surface features of this pocket. nih.gov

A pivotal aspect of this compound's mechanism of action is the conformational shift it imposes on tyrosines 181 and 188. nih.gov Upon binding of this compound, these residues rotate approximately 180 degrees, pointing away from the enzyme's active site. researchgate.net This conformation is notably different from that observed in complexes with other NNRTIs like nevirapine, where these tyrosine residues point towards the active site. nih.govresearchgate.net The resulting orientation of Tyr-181 and Tyr-188 in the presence of this compound more closely resembles the unliganded, or apoenzyme, state of HIV-1 RT. nih.govresearchgate.net This unique binding mode means that mutations to these tyrosine residues are less likely to disrupt the binding of this compound, contributing to its effectiveness against resistant strains. nih.gov

The binding of this compound also elicits a significant distortion of the HIV-1 RT active site. nih.govresearchgate.net A key consequence is the displacement of the "primer grip" by approximately 4 Å. nih.gov The primer grip is a crucial structural element that helps to correctly position the 3'-hydroxyl end of the primer strand within the polymerase active site for nucleotide incorporation. nih.gov This displacement, a common feature among NNRTI-bound structures, disrupts the normal catalytic function of the enzyme. nih.gov

Furthermore, the interaction with this compound stabilizes the Tyr-115 residue, which acts as a steric gate in the nucleotide-binding pocket, in a conformation that is incompatible with the binding of incoming deoxynucleoside triphosphates (dNTPs). nih.gov This steric hindrance provides an additional mechanism of inhibition that has not been observed with other NNRTIs. nih.gov

The conformational changes induced by this compound are summarized in the table below, highlighting the key residues and structural elements affected and the functional consequences of these alterations.

| Affected Residue/Region | Conformational Change upon this compound Binding | Significance for Enzyme Dynamics and Inhibition |

| Tyr-181 and Tyr-188 | Rotation of approximately 180°, pointing away from the active site. | Alters the shape of the NNRTI binding pocket, resembling the apoenzyme state. Reduces susceptibility to resistance mutations at these positions. nih.govresearchgate.net |

| Primer Grip | Displaced by approximately 4 Å. | Impedes the correct positioning of the primer strand, disrupting the polymerase active site and inhibiting DNA synthesis. nih.gov |

| Trp-229 | Experiences displacement. | Aromatic stacking interactions with this compound are crucial for inhibitor binding. nih.gov |

| Tyr-115 | Stabilized in a conformation that sterically blocks the nucleotide-binding pocket. | Prevents the binding of incoming dNTPs, further inhibiting the reverse transcription process. nih.gov |

These detailed structural rearrangements induced by the binding of this compound underscore a sophisticated mechanism of enzyme inhibition. By forcing the enzyme into a non-productive conformation, this compound effectively halts the process of reverse transcription, which is essential for the replication of HIV-1. The unique nature of these conformational changes also provides a structural basis for its activity against NNRTI-resistant mutants. nih.gov

Enzymatic and Cellular Mechanisms of Action of Cp 94707

Inhibition Kinetics of HIV-1 Reverse Transcriptase DNA Polymerase Activity by CP-94707

This compound functions as an inhibitor of HIV-1 RT DNA synthesis activity. nih.gov Unlike some other NNRTIs that primarily target the elongation phase, this compound was initially identified for its ability to inhibit the initiation of minus-strand DNA synthesis. nih.govnih.gov However, it also demonstrates inhibitory activity against the elongation phase. nih.gov

Effects on tRNA-Primed DNA Synthesis Initiation

The initiation of minus-strand DNA synthesis in HIV-1 reverse transcription is a crucial step that utilizes tRNALys-3 as a primer. nih.govnih.govresearchgate.net this compound has been shown to inhibit this tRNA-primed DNA synthesis. nih.govnih.gov This suggests that this compound interferes with the very first step of genome replication. nih.gov

Influence on DNA Elongation Processes

While initially identified for its effect on initiation, this compound also inhibits wild-type HIV-1 RT in standard elongation assays. nih.gov This indicates that this compound is not exclusively specific to the initiation step but also impacts the subsequent process of DNA chain elongation. nih.gov

Investigation of Allosteric Modulations within HIV-1 Reverse Transcriptase Induced by this compound

This compound binds to the hydrophobic NNRTI pocket within the palm subdomain of the p66 subunit of HIV-1 RT. nih.govnih.gov This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site but influences its activity. nih.govmdpi.com The binding of this compound induces conformational changes in the enzyme. nih.govnih.gov Notably, the conformation of the NNRTI-binding pocket when bound to this compound resembles the unliganded conformation more closely than the conformation observed with other NNRTIs. nih.govnih.gov This unique binding mode substantially alters the shape and surface features available for interaction with the inhibitor. nih.gov

Hypothesis of Steric Gate Residue Stabilization (e.g., Tyrosine-115)

One proposed mechanism for this compound's inhibition of HIV-1 RT DNA synthesis activity is its potential to stabilize the Tyrosine-115 (Tyr-115) steric gate residue. nih.govresearchgate.net Tyr-115 is located in the incoming nucleotide-binding pocket and plays a role in selecting against the misincorporation of ribonucleoside triphosphates. nih.govresearchgate.netnih.gov this compound may stabilize Tyr-115 in a conformation that is not compatible with deoxyribonucleotide triphosphate (dNTP) binding. nih.govresearchgate.net This type of inhibition, involving stabilization of the Tyr-115 steric gate by an NNRTI, had not been previously observed. nih.govresearchgate.net The structural basis for how this compound binding in the NNRTI pocket, which is over 15 Å away from Tyr-115, induces this conformational change is not immediately apparent but suggests a long-range allosteric effect. nih.govresearchgate.net

Activity Profile of this compound Against NNRTI-Resistant Mutant HIV-1 Reverse Transcriptase Enzymes

A significant feature of this compound is its activity against certain HIV-1 RT mutants that exhibit resistance to other NNRTIs like nevirapine (B1678648), efavirenz, and delaviridine. nih.govnih.gov This suggests that its distinct binding mode and mechanism of action may allow it to overcome common resistance pathways. nih.gov

Efficacy Against Specific Mutant Variants (e.g., Y181I/Y188L Double Mutant, K103N Mutant)

This compound has demonstrated efficacy against key NNRTI-resistant mutant variants of HIV-1 RT. In a tRNALys-3-primed DNA synthesis assay, this compound showed equal activity against the Y181I/Y188L double mutant compared to wild-type RT. nih.gov It was also found to be only 2.5-fold less active against the K103N mutant in the same assay. nih.gov These mutations (K103N, Y181C/I, Y188L/C/H) are well-documented to confer resistance to various NNRTIs by interfering with inhibitor binding or stabilizing the unliganded conformation of the NNRTI-binding pocket. nih.govnih.govbioline.org.brstanford.edumdpi.com The activity of this compound against the Y181I/Y188L double mutant is likely due to these mutations not substantially disrupting the interactions between this compound and the enzyme. nih.gov Modeling of the K103N mutation suggests that a hydrogen bond between Asn-103 and Tyr-188 can form in the this compound complex, similar to the apoenzyme structure, potentially explaining its activity against this mutant. nih.gov

Here is a table summarizing the activity of this compound against wild-type and select mutant HIV-1 RTs in a tRNALys-3-primed DNA synthesis initiation assay:

| Enzyme Variant | IC50 (µM) | Fold Resistance (vs. Wild-Type) |

| Wild-Type | 4 | 1 |

| Y181I/Y188L Double Mutant | 4 | 1 |

| K103N Mutant | 10 | 2.5 |

Note: IC50 for nevirapine against wild-type HIV-1 RT in this assay is 0.2 µM. nih.gov

The Chemical Compound this compound: Enzymatic Mechanisms, Resistance Evasion, and Potential in Dual Inhibition

This compound is a chemical compound recognized as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) Reverse Transcriptase (RT). nih.govpnas.org It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govpnas.org HIV-1 RT is a crucial enzyme for viral replication, possessing two primary catalytic activities: DNA polymerase and Ribonuclease H (RNase H). pnas.orgtemple.edunih.govmdpi.comnih.govresearchgate.netmdpi.comebi.ac.uk These activities are essential for converting the viral RNA genome into double-stranded DNA that can integrate into the host chromosome. pnas.orgtemple.edunih.govmdpi.commdpi.com

This compound exerts its inhibitory effect by targeting HIV-1 RT. nih.govpnas.org It was initially identified through its ability to inhibit the initiation of transfer-RNA (tRNA)-primed DNA synthesis, a critical step in reverse transcription. nih.govpnas.orgtemple.edunih.gov Beyond initiation, this compound also demonstrates inhibitory activity against wild-type HIV-1 RT in standard elongation assays. nih.govpnas.org

Structural studies, including the crystal structure of HIV-1 RT complexed with this compound (PDB ID: 1tv6), have provided insights into its binding mode. pnas.orgebi.ac.ukdrugbank.com this compound binds within the hydrophobic NNRTI-binding pocket located in the p66 subunit of HIV-1 RT. nih.govpnas.orgresearchgate.netnih.gov Its binding induces specific conformational changes in this pocket, notably affecting the orientation of tyrosine residues 181 and 188. nih.govpnas.org Unlike complexes with many other NNRTIs where these tyrosines point towards the enzyme's active site, in the presence of this compound, Tyr181 and Tyr188 adopt conformations similar to those observed in the unliganded enzyme, pointing away from the active site. nih.govpnas.org This unique conformation alters the shape and surface features of the binding pocket available for interaction with the inhibitor. nih.govpnas.org

Interactions between this compound and HIV-1 RT are characterized by extensive aromatic stacking interactions between one of the inhibitor's rings (ring I) and tryptophan 229. nih.govresearchgate.net Edge-on stacking interactions occur between another ring (ring II) and tyrosine 188. nih.govresearchgate.net Additional interactions involve ring II with leucine (B10760876) 100 and leucine 234, and ring III with valine 106, tyrosine 318, and proline 236. nih.govresearchgate.net this compound binds approximately 3.5 Å closer to the active site compared to other NNRTIs and only partially overlaps with their typical binding positions. nih.govresearchgate.net Furthermore, the binding of this compound is suggested to cause a distant conformational change in the incoming nucleotide-binding pocket, potentially indicating an additional mechanism of inhibition. nih.govpnas.org

Structural and Mechanistic Underpinnings of Sustained Efficacy Against Resistance

A significant characteristic of this compound is its activity against HIV-1 RT mutants that have developed resistance to other established NNRTIs, such as nevirapine, efavirenz, and delaviridine. nih.govpnas.org Specifically, this compound has demonstrated activity against the Y181I/Y188L double mutant and the K103N single mutant, both of which are common resistance mutations. nih.govpnas.orgresearchgate.net

The sustained efficacy of this compound against these resistant strains is attributed, in part, to the distinctive conformation it induces in the NNRTI-binding pocket. nih.govpnas.org The orientation of tyrosine residues 181 and 188 away from the active site in the this compound-bound structure means that mutations at these positions are less likely to disrupt the inhibitor's binding. nih.govpnas.org Modeling studies suggest that the activity against the K103N mutant may be facilitated by a hydrogen bond that can form between asparagine 103 (in the mutant) and tyrosine 188, a bond that can readily form in the this compound complex, similar to the unliganded enzyme structure. nih.govpnas.orgnih.gov The extensive stacking interaction with tryptophan 229 also contributes to its activity against resistant variants, as Trp229 is a residue within the NNRTI-binding pocket that is less prone to mutations leading to drug resistance. nih.govpnas.org

Research findings on the inhibitory activity of this compound against wild-type and specific mutant HIV-1 RT in a tRNA-primed DNA synthesis initiation assay are summarized below:

| Enzyme Type | IC50 (µM) | Assay Type | Citation |

| Wild-type HIV-1 RT | 4 | tRNALys-3-primed DNA synthesis | nih.govpnas.org |

| Y181I/Y188L double mutant | 4 | tRNALys-3-primed DNA synthesis | nih.govpnas.org |

| K103N single mutant | 10 | tRNALys-3-primed DNA synthesis | nih.govpnas.org |

| Wild-type HIV-1 RT | 4 | Standard elongation assay | nih.govpnas.org |

Exploration of this compound's Potential to Modulate HIV-1 Reverse Transcriptase RNase H Activity

While primarily characterized as an NNRTI targeting the polymerase activity, the initial identification of this compound in an assay focused on the initiation of tRNA-primed DNA synthesis has led to speculation about its potential to also modulate RNase H activity. temple.edunih.gov The RNase H activity of HIV-1 RT, responsible for degrading the RNA strand in RNA-DNA hybrids, is essential for the completion of reverse transcription and viral replication. temple.edunih.govmdpi.comnih.govmdpi.com

Comparisons between the crystal structures of HIV-1 RT complexed with this compound and dihydroxy benzoyl naphthyl hydrazone (DHBNH), a known RNase H inhibitor, reveal some structural similarities despite distinct binding sites. temple.edunih.govacs.org Both complexes show the side chains of Tyr181 and Tyr188 in a conformation similar to that of unliganded RT. temple.edunih.govacs.org However, this compound binds within the NNRTI-binding pocket, whereas DHBNH binds to a novel site located more than 50 Å away from the RNase H active site, near both the polymerase active site and the NNRTI-binding pocket. temple.edunih.govacs.orgosti.gov When the polymerase active sites of the two structures are superimposed, only the benzo-thiazolidinone ring of this compound overlaps with the benzoyl ring of DHBNH. temple.edunih.gov This suggests some shared structural features or interactions despite binding to different primary sites. DHBNH is characterized as a sub-micromolar inhibitor of RNase H activity with weak polymerase inhibition, while this compound is known to inhibit polymerase activity. nih.govpnas.orgtemple.edunih.gov The similarity in conformation between RT/DHBNH and RT/CP-94707 complexes has been noted, suggesting a potentially similar mode of action, at least in affecting the initiation step of reverse transcription. temple.edunih.gov

Methodologies for Preclinical Research and Comprehensive Characterization of Cp 94707

In Vitro Experimental Models for Enzymatic and Cellular Assays

In vitro assays are fundamental in determining the biochemical and cellular activity of a compound. For CP-94707, these studies have been crucial in quantifying its inhibitory effects on the enzymatic function of HIV-1 reverse transcriptase.

Cell-free enzymatic assays provide a direct measure of a compound's ability to inhibit its target enzyme without the complexities of cellular uptake, metabolism, and efflux. The inhibitory activity of this compound against HIV-1 reverse transcriptase (RT) has been quantified using such assays.

Detailed research findings have shown that this compound inhibits the tRNALys-3-primed DNA synthesis by wild-type HIV-1 RT. The half-maximal inhibitory concentration (IC50) of this compound was determined in these assays, providing a quantitative measure of its potency. Notably, this compound was found to be active not only against the wild-type enzyme but also against mutant forms of HIV-1 RT that are resistant to other non-nucleoside inhibitors.

| Enzyme | IC50 (µM) |

|---|---|

| Wild-Type HIV-1 RT | 4 |

| K103N Mutant HIV-1 RT | 10 |

| Y181I/Y188L Double Mutant HIV-1 RT | 4 |

At present, specific data from cell culture-based assays for the inhibition of viral replication by this compound are not publicly available in the reviewed scientific literature.

Receptor binding and ligand displacement studies are critical for understanding the interaction of a compound with its molecular target. These assays can determine the binding affinity and kinetics of a compound, providing valuable information about its potency and duration of action at the molecular level.

Currently, there is no publicly available information from receptor binding and ligand displacement studies specifically conducted for this compound.

Structural Biology Techniques for Macromolecular Complex Analysis

Structural biology techniques are indispensable for visualizing the three-dimensional architecture of drug-target interactions at an atomic level. These methods provide a mechanistic understanding of how a compound exerts its effect and can guide the rational design of more potent and specific inhibitors.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules, including protein-ligand complexes. The crystal structure of HIV-1 reverse transcriptase in a complex with this compound has been determined to a resolution of 2.8 Å.

This structural analysis revealed that this compound binds to the non-nucleoside inhibitor-binding pocket (NNIBP) of the p66 subunit of HIV-1 RT. A key finding from the crystallography data is that the binding of this compound induces a conformational state in the binding pocket that more closely resembles the unliganded (apo) enzyme rather than the conformation observed with other bound NNRTIs. Specifically, in the this compound complex, tyrosine residues 181 and 188 are oriented away from the inhibitor, a conformation that is distinct from their positions in complexes with many other NNRTIs. This unique binding mode is thought to contribute to this compound's activity against NNRTI-resistant mutants.

Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable tools for characterizing the structure, dynamics, and interactions of small molecules and their macromolecular targets. NMR can provide information about the solution-state structure and dynamics of protein-ligand complexes, while MS can be used to confirm the identity and purity of compounds and to study their interactions with proteins.

As of the latest available scientific literature, there are no specific reports on the use of advanced spectroscopic methods like NMR or mass spectrometry for the comprehensive characterization of this compound.

Lack of Publicly Available Research Data Precludes Analysis of this compound Using Specified Methodologies

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant absence of research specifically detailing the application of advanced computational and preclinical methodologies to the chemical compound this compound. Despite a thorough search for studies involving this compound, no specific data or research findings could be located for the requested analytical techniques, including computational chemistry, bioinformatics, and in vivo preclinical animal models.

The initial aim was to construct a detailed article focusing on the methodologies for preclinical research and comprehensive characterization of this compound. The intended structure of this analysis was to include in-depth sections on computational chemistry and bioinformatics, as well as in vivo preclinical animal models.

Specifically, the search sought to identify studies that applied the following methods to this compound:

Molecular Docking and Ligand-Protein Interaction Prediction: This would involve computational simulations to predict how this compound binds to specific protein targets.

Molecular Dynamics Simulations for Conformational Analysis: These studies would analyze the flexibility and movement of this compound over time to understand its structural dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This involves creating mathematical models to predict the biological activity of this compound based on its chemical structure.

In Vivo Preclinical Animal Models: The search included looking for studies that utilized animal models to investigate the biological effects of this compound, including the design of these models and considerations for reducing experimental bias.

Q & A

How should researchers formulate a focused research question for studying CP-94707 in preclinical models?

A robust research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity and alignment with gaps in existing literature. Begin by reviewing systematic reviews to identify unresolved issues, then refine the question to address mechanistic, pharmacokinetic, or safety gaps specific to this compound. Use iterative revisions to balance scope and feasibility .

Q. What methodological considerations are critical when designing experiments to evaluate this compound's mechanism of action?

- Define primary endpoints : Prioritize biomarkers or pathways directly linked to this compound’s hypothesized mechanism.

- Control groups : Include vehicle controls and comparator compounds with known mechanisms to isolate this compound-specific effects.

- Reproducibility : Standardize protocols for dosing, sample collection, and analytical techniques (e.g., LC-MS for metabolite profiling) .

Q. How can systematic literature reviews be structured to identify knowledge gaps related to this compound?

Use Boolean search strategies in databases like PubMed and Scopus, combining terms such as “this compound” + “pharmacokinetics” + “in vivo”. Filter results by study type (e.g., preclinical, clinical Phase I) and apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010). Tools like PRISMA flow diagrams can map the review process and highlight understudied areas, such as long-term toxicity or metabolic pathways .

Q. What are best practices for collecting and validating primary data on this compound’s bioactivity?

- Triangulation : Cross-validate results using orthogonal assays (e.g., ELISA for protein quantification and RNA-seq for transcriptional changes).

- Blinding : Implement double-blinding in assays to reduce observer bias.

- Quality controls : Include reference standards and spike-in controls in each experimental batch to ensure assay precision .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory findings in this compound efficacy data across studies?

- Error source analysis : Audit batch-to-bassay variability, animal model genetic drift, or environmental factors (e.g., diet, housing conditions).

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and identify moderators (e.g., dosage, administration route).

- Mechanistic follow-up : Use knock-in/knock-out models to test if conflicting results stem from target specificity or off-pathway effects .

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships of this compound?

Employ hierarchical Bayesian models to account for inter-study variability, or Emax models to estimate EC50 and Hill coefficients. For high-dimensional data (e.g., omics), apply dimensionality reduction techniques (PCA, t-SNE) followed by cluster analysis to identify subpopulations with divergent responses .

Q. How can researchers optimize in vitro/in vivo correlation (IVIVC) for this compound’s pharmacokinetic properties?

- Compartmental modeling : Use tools like Phoenix WinNonlin to simulate absorption/distribution parameters from in vitro permeability assays.

- Sensitivity analysis : Identify critical variables (e.g., protein binding, hepatic extraction ratio) that disproportionately affect bioavailability predictions.

- Validation : Compare model-predicted AUC with observed in vivo data from multiple species to refine scaling factors .

Q. What methodologies enable integration of multi-modal data (e.g., genomic, proteomic) to elucidate this compound’s polypharmacology?

- Network pharmacology : Construct interaction networks linking this compound’s targets to disease pathways using databases like STRING or KEGG.

- Machine learning : Train classifiers (e.g., random forests) on omics datasets to predict off-target interactions or synergistic drug combinations.

- Pathway enrichment : Apply GSEA (Gene Set Enrichment Analysis) to prioritize biological processes modulated by this compound .

Q. How should researchers approach longitudinal stability studies for this compound under varying environmental conditions?

Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) and monitor degradation products via UPLC-HRMS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. For photostability, follow ICH Q1B guidelines with controlled light exposure and HPLC-PDA to detect photo-oxidation products .

Q. What ethical and methodological standards must be prioritized when reporting this compound research outcomes?

Adhere to ARRIVE guidelines for preclinical studies and STROBE for observational data. Disclose all raw data, software parameters, and negative results in supplementary materials. For animal studies, include IACUC approval details and justify sample sizes via power analysis. Use plagiarism-checking tools to ensure originality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。